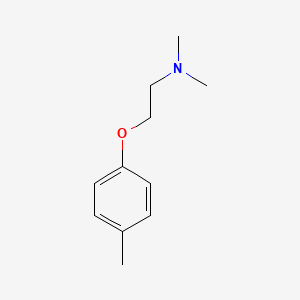

N,N-Dimethyl-2-(p-tolyloxy)ethanamine

Übersicht

Beschreibung

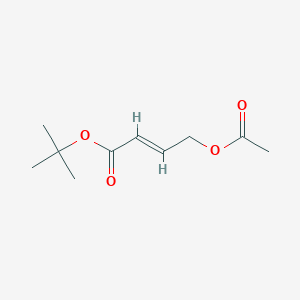

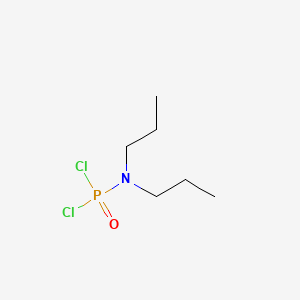

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is a chemical compound with the molecular formula C11H17NO . It is used for research purposes .

Molecular Structure Analysis

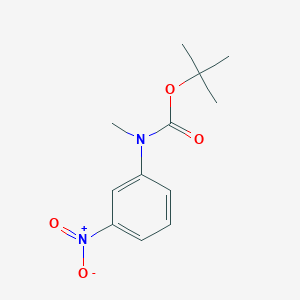

The molecular structure of N,N-Dimethyl-2-(p-tolyloxy)ethanamine is represented by the InChI code:1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-8-12(2)3/h4-7H,8-9H2,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis

N,N-Dimethyl-2-(p-tolyloxy)ethanamine has a molecular weight of 179.26 . It is stored in an inert atmosphere at room temperature . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen

Carbohydrate Synthesis

The use of N,O-dimethylhydroxylamine derivatives demonstrates the versatility of dimethylamino functional groups in synthesizing complex organic molecules. These compounds have been introduced as anomerically protected building blocks for carbohydrate synthesis, showing stability across various chemical manipulations and potential for complex oligosaccharide synthesis (Dasgupta & Nitz, 2011).

Psychoactive Compound Metabolism

Research on the metabolism of psychoactive compounds like 25I-NBOMe and 25I-NBOH has highlighted the involvement of cytochrome P450 enzymes. These studies not only contribute to our understanding of the metabolic pathways of psychoactive substances but also to drug-drug interaction risks and the impact of genetic polymorphisms on drug metabolism (Nielsen et al., 2017).

Hallucinogenic Pharmacology

Investigations into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines provide insights into their mechanisms of action, particularly their potent agonism at 5-HT2A receptors. Such research aids in the understanding of the biochemical pharmacology consistent with hallucinogenic activity and can guide the development of therapeutic agents or the regulation of these substances (Eshleman et al., 2018).

Analytical Characterization

The analytical characterization of N-(2-methoxy)benzyl derivatives of phenethylamine drugs on blotter papers has been crucial for the identification and regulation of new hallucinogenic substances. These studies provide the necessary methodologies for forensic analysis and highlight the importance of analytical chemistry in monitoring and controlling the use of synthetic drugs (Zuba & Sekuła, 2013).

Corrosion Inhibition

Research into Schiff base complexes of cadmium(II) for corrosion inhibition on mild steel bridges inorganic chemistry with material science. Such studies open new avenues for the development of more efficient and environmentally friendly corrosion inhibitors, demonstrating the interdisciplinary applications of chemical research (Das et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(4-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-8-12(2)3/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPVFJQSTPMHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414104 | |

| Record name | Ethanamine, N,N-dimethyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-(p-tolyloxy)ethanamine | |

CAS RN |

51344-14-0 | |

| Record name | Ethanamine, N,N-dimethyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)

![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)